![molecular formula C13H20ClN5 B12215629 5-cyclopropyl-N-[(2-ethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride](/img/structure/B12215629.png)
5-cyclopropyl-N-[(2-ethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride
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Overview
Description
5-cyclopropyl-N-[(2-ethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride is a compound with a complex structure that includes a cyclopropyl group, two pyrazole rings, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[(2-ethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine typically involves multiple steps. One common approach is to start with the cyclopropyl group and build the pyrazole rings through a series of reactions involving alkylation, cyclization, and amination. The final step often involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-[(2-ethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-cyclopropyl-N-[(2-ethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-[(2-ethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 5-cyclopropyl-2-ethylpyrazol-3-amine
- 5-cyclopropylthiazol-2-amine
- 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine
Uniqueness
5-cyclopropyl-N-[(2-ethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine is unique due to its specific structural features, such as the presence of two pyrazole rings and a cyclopropyl group.
Biological Activity
5-cyclopropyl-N-[(2-ethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine; hydrochloride is a compound that has garnered attention due to its potential therapeutic applications. The pyrazole moiety is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, drawing from various studies and research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula C14H18N6⋅HCl and has a molecular weight of approximately 290.80 g/mol. Its structure features a cyclopropyl group, which may contribute to its biological activity by influencing its interaction with biological targets.
1. Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives, which were tested against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed that certain compounds had notable antibacterial effects, suggesting that 5-cyclopropyl-N-[(2-ethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine; hydrochloride may also possess similar properties due to its structural analogies with effective derivatives .
2. Anti-inflammatory Properties
Pyrazole derivatives are recognized for their anti-inflammatory effects. In vitro studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a related pyrazole derivative exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM . This suggests that 5-cyclopropyl-N-[(2-ethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine; hydrochloride could potentially exert similar anti-inflammatory effects.
3. Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored in various studies. Compounds with the pyrazole nucleus have shown cytotoxic effects against different cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, which may be relevant for the compound .
Case Studies
Several case studies have documented the efficacy of pyrazole compounds in clinical settings:
- Study on Anti-inflammatory Effects : A series of synthesized pyrazole derivatives were administered in animal models to assess their anti-inflammatory properties. The results indicated a significant reduction in paw edema in treated groups compared to controls, supporting the potential use of these compounds in inflammatory diseases .
- Antimicrobial Efficacy Study : In a comparative study against standard antibiotics, specific pyrazole derivatives demonstrated superior effectiveness against resistant bacterial strains, highlighting their potential as alternative therapeutic agents .
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of pyrazole compounds. For example, variations in substituents on the pyrazole ring can significantly affect their pharmacological profiles:
Properties
Molecular Formula |
C13H20ClN5 |
---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
5-cyclopropyl-N-[(2-ethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H19N5.ClH/c1-3-18-11(6-7-15-18)9-14-13-8-12(10-4-5-10)16-17(13)2;/h6-8,10,14H,3-5,9H2,1-2H3;1H |
InChI Key |
ZBJDVYPCBFWPOT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=CC(=NN2C)C3CC3.Cl |
Origin of Product |
United States |
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